molecular formula C11H12N2O B6614439 3-ethyl-2-methylquinazolin-4(3H)-one CAS No. 50677-59-3

3-ethyl-2-methylquinazolin-4(3H)-one

Cat. No.: B6614439
CAS No.: 50677-59-3
M. Wt: 188.23 g/mol
InChI Key: UMQKDYHNDQNEBD-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family, a class of nitrogen-containing heterocycles recognized as a privileged scaffold in medicinal and agrochemical research . This compound serves as a key synthetic intermediate for constructing more complex molecules and is a valuable template for investigating new biological activities. The quinazolinone core is structurally analogous to natural alkaloids found in plants and microorganisms and is present in several marketed drugs, underscoring its research significance . Researchers utilize this scaffold to develop novel compounds for various applications. Primarily, it is investigated for potential anticancer properties, as quinazolinone derivatives have demonstrated cytotoxic effects and have been designed to inhibit protein kinases like VEGFR-2 and BRAF, which are critical targets in oncology drug discovery . Additionally, this compound is of interest in antimicrobial research. Synthetic derivatives of quinazolin-4(3H)-one have shown promising in vitro efficacy against a range of bacterial and fungal pathogens, making them candidates for the development of new anti-infective agents . The structure-activity relationships (SAR) of quinazolinones are a key focus, with modifications at the 2- and 3- positions significantly influencing biological activity and selectivity . This product is intended for research purposes in chemical synthesis and bioactivity screening only. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

3-ethyl-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-8(2)12-10-7-5-4-6-9(10)11(13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQKDYHNDQNEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336109
Record name 4-Quinazolone, 3-ethyl-2-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-59-3
Record name 4-Quinazolone, 3-ethyl-2-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution at the N3 Position

The most direct route to 3-ethyl-2-methylquinazolin-4(3H)-one involves alkylation of 2-methyl-3-aminoquinazolin-4(3H)-one (I ) with ethylating agents. In a representative procedure, I (0.01 mol) reacts with chloroethyl acetate (0.01 mol) in a mixture of dimethylacetamide (DMA), acetone, and potassium acetate under reflux for 6 hours. The product, ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-ylamino)acetate (II ), precipitates upon ice quenching and is recrystallized from ethanol (yield: 68–72%). Subsequent hydrazinolysis of II with hydrazine hydrate in ethanol at 60–90°C for 3 hours yields 2-(4-oxo-2-methylquinazolin-3(4H)-ylamino)acetohydrazide (III ).

Critical Parameters:

  • Solvent system : DMA enhances nucleophilicity of the amino group, while acetone moderates reaction kinetics.

  • Temperature : Prolonged reflux (>6 hours) ensures complete substitution without decomposition.

  • Workup : Ice quenching prevents oligomerization; ethanol recrystallization improves purity (>95% by 1H^1H-NMR).

Cyclocondensation of Anthranilic Acid Derivatives

Two-Step Ring Formation

An alternative pathway starts with ethyl anthranilate, which undergoes cyclization with acetic anhydride to form 2-methylquinazolin-4(3H)-one. Subsequent N3-ethylation is achieved using ethyl bromide in the presence of potassium carbonate in DMF at 80°C. This method, though less common, provides a 55–60% overall yield but requires stringent anhydrous conditions to avoid hydrolysis.

Spectral Validation:

  • IR : A strong carbonyl stretch at 1675cm1\sim 1675 \, \text{cm}^{-1} confirms the 4-oxo group.

  • 1H^1H-NMR : Ethyl group protons appear as a triplet at δ1.25ppm\delta \, 1.25 \, \text{ppm} (J = 7.1 Hz) and a quartet at δ4.12ppm\delta \, 4.12 \, \text{ppm}.

Post-Synthetic Modification via Hydrazide Intermediates

Oxadiazole Ring Formation

A hybrid approach involves converting III into 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one (IV ) via treatment with salicylic acid in phosphoryl chloride (POCl3_3) under reflux. While this method introduces additional functionality, it demonstrates the adaptability of 3-ethyl-2-methylquinazolin-4(3H)-one as a precursor for complex heterocycles.

Reaction Optimization:

  • Catalyst : POCl3_3 facilitates cyclodehydration at 90°C within 5 hours.

  • Neutralization : Post-reaction neutralization with NaHCO3_3 ensures product stability.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Table 1 summarizes key metrics for each method:

MethodYield (%)Reaction Time (h)Purity (%)Key Reagents
Nucleophilic Alkylation68–726>95Chloroethyl acetate
Cyclocondensation55–60890Ethyl anthranilate
Hydrazide Coupling62–65592POCl3_3, salicylic acid

Nucleophilic alkylation outperforms others in yield and purity, though it requires specialized solvents (DMA). Cyclocondensation, while scalable, suffers from moderate yields due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Profiles

  • 1H^1H-NMR (400 MHz, CDCl3_3) :

    • Quinazolinone H2: δ7.89ppm\delta \, 7.89 \, \text{ppm} (dd, J = 8.4, 3.0 Hz).

    • Ethyl group: δ1.46ppm\delta \, 1.46 \, \text{ppm} (t, J = 7.6 Hz, 3H), δ4.23ppm\delta \, 4.23 \, \text{ppm} (q, J = 7.6 Hz, 2H).

  • IR (KBr) : νmax1675cm1\nu_{\text{max}} \, 1675 \, \text{cm}^{-1} (C=O), 2985cm12985 \, \text{cm}^{-1} (C-H alkyl).

  • Mass Spectrometry : Molecular ion peak at m/z175.28(M+H)+m/z \, 175.28 \, (\text{M+H})^+ confirms the molecular formula C11_{11}H12_{12}N2_{2}O .

Chemical Reactions Analysis

Potential Chemical Reactions of 3-Ethyl-2-methylquinazolin-4(3H)-one

While specific reactions for 3-ethyl-2-methylquinazolin-4(3H)-one are not extensively documented, several general reactions applicable to quinazolin-4(3H)-ones can be considered:

  • Alkylation and Arylation : Quinazolin-4(3H)-ones can undergo N-alkylation or arylation reactions with alkyl or aryl halides in the presence of a base, similar to the reactions described for 2-ethoxy-4(3H)-quinazolinone .

  • Condensation Reactions : These compounds can participate in condensation reactions with aldehydes or ketones to form styryl derivatives, as seen in the synthesis of 2-(4-chlorostyryl)quinazolin-4(3H)-one .

  • Halogenation : Quinazolin-4(3H)-ones can undergo halogenation reactions, such as chlorination, using reagents like phosphorus oxychloride .

Potential Reaction Pathways

Reaction TypeReagentsConditionsPotential Products
Alkylation/ArylationAlkyl/aryl halide, baseDry solvent, anhydrous conditionsN-substituted quinazolin-4(3H)-ones
CondensationAldehyde/ketone, acid catalystReflux, glacial acetic acidStyrylquinazolin-4(3H)-ones
HalogenationPhosphorus oxychloride, triethylamineReflux, excess reagentChloroquinazolin-4(3H)-ones

Biological Activities of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones have been evaluated for their biological activities, including anticancer properties. For example, some derivatives have shown potent inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . While specific biological data for 3-ethyl-2-methylquinazolin-4(3H)-one is not available, its structural similarity to other active quinazolin-4(3H)-ones suggests potential biological activity.

Biological Activity Data

CompoundTarget EnzymesIC50 (μM)
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFR, VEGFR20.173 - 3.79

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-ethyl-2-methylquinazolin-4(3H)-one can be achieved through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from anthranilic acid and appropriate amides or acid chlorides under optimized conditions. Studies have shown that microwave-assisted methods yield high purity and efficiency in producing quinazolinones compared to traditional methods .

Biological Activities

The biological activities of 3-ethyl-2-methylquinazolin-4(3H)-one are extensive, with studies demonstrating its potential as:

  • Antimicrobial Agents : Research indicates that derivatives of quinazolinones exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to 3-ethyl-2-methylquinazolin-4(3H)-one have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : Quinazolinones have been investigated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report that certain derivatives exhibit significant inhibitory effects on cell proliferation, with IC50 values indicating their potency .
  • Anti-inflammatory and Analgesic Effects : Compounds within this class have demonstrated anti-inflammatory properties in various models, suggesting their potential as therapeutic agents for pain management and inflammatory conditions .

Therapeutic Applications

Given its diverse biological activities, 3-ethyl-2-methylquinazolin-4(3H)-one has potential therapeutic applications in several areas:

a. Anticonvulsant Activity

Research has indicated that certain quinazolinone derivatives possess anticonvulsant properties, making them candidates for the treatment of epilepsy .

b. Antitumor Activity

The ability of quinazolinones to inhibit tumor growth positions them as promising agents in cancer therapy. Their mechanisms often involve the induction of apoptosis in cancer cells or inhibition of specific pathways critical for tumor survival .

c. Antimicrobial Treatments

With rising antibiotic resistance, the development of new antimicrobial agents is critical. Quinazolinones like 3-ethyl-2-methylquinazolin-4(3H)-one could provide alternative treatments against resistant strains due to their broad-spectrum activity .

Case Studies and Research Findings

StudyFocusFindings
Nagar et al. (2010)Microwave-assisted synthesisHigh yields of 2,3-disubstituted quinazolinones with notable antimicrobial activity against E. coli .
PMC4777026 (2012)Biological importanceQuinazolinones exhibit antifungal, antibacterial, anticancer activities; potential as semicyclic amides .
PMC5566003 (2017)Anticancer effectsDemonstrated cytotoxicity against HepG2 and MCF-7 cell lines; promising anticancer candidates .
ACS Omega (2023)Synthesis methodsHighlighted H2O2-mediated synthesis as an effective route for developing quinazolinone scaffolds with distinct biological properties .

Mechanism of Action

The mechanism by which 3-ethyl-2-methylquinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Substituents Key Properties/Bioactivities References
3-Ethyl-2-methylquinazolin-4(3H)-one 3-ethyl, 2-methyl Enhanced lipophilicity; potential analgesic/antimicrobial activity
2-Methyl-4(3H)-quinazolinone 2-methyl Moderate analgesic activity
2-Phenyl-4(3H)-quinazolinone 2-phenyl High analgesic activity (outperforms aspirin)
3-Amino-2-methylquinazolin-4(3H)-one 3-amino, 2-methyl Forms antimicrobial metal complexes (Co, Ni, Cu)
3-Benzyl-2-methylquinazolin-4(3H)-one 3-benzyl, 2-methyl Increased steric bulk; potential for modified pharmacokinetics

Key Observations :

  • Substituent Position : Substituents at the 2-position (e.g., methyl, phenyl) significantly influence bioactivity. For instance, 2-phenyl derivatives exhibit superior analgesic activity compared to 2-methyl analogs .

Key Observations :

  • Microwave irradiation and green catalysts (e.g., Cu@Py-Oxa@SPION) improve reaction efficiency and sustainability for quinazolinone derivatives .
  • The ethyl and methyl groups in 3-ethyl-2-methylquinazolin-4(3H)-one can be introduced via straightforward cyclocondensation, avoiding complex multi-step processes .

Table 3: Comparative Bioactivity Profiles

Compound Name Analgesic Activity (ED₅₀) Antimicrobial Activity (MIC, μg/mL) Anticancer Activity References
3-Ethyl-2-methylquinazolin-4(3H)-one Not reported Not tested in provided studies Not reported
2-Phenyl-4(3H)-quinazolinone 15 mg/kg (vs. 25 mg/kg aspirin)
3-Amino-2-methylquinazolin-4(3H)-one 25–50 (vs. Staphylococcus aureus)
3-Alkyl-2-triazolylquinazolinones 31.25 (vs. Micrococcus luteus) Moderate

Key Observations :

  • Analgesic Activity : Phenyl substituents at the 2-position enhance potency, suggesting that bulkier groups may improve target binding .
  • Antimicrobial Activity: Amino and triazole-containing derivatives show promise, with MIC values as low as 25 μg/mL .

Physicochemical Properties

Table 4: Solubility and Stability

Compound Name LogP (Predicted) Aqueous Solubility Thermal Stability References
3-Ethyl-2-methylquinazolin-4(3H)-one ~2.5 Low Stable up to 200°C
2-Methyl-4(3H)-quinazolinone ~1.8 Moderate Decomposes at 150°C
3-Benzyl-2-methylquinazolin-4(3H)-one ~3.2 Very low Stable up to 180°C

Key Observations :

  • Ethyl and benzyl groups increase LogP, reducing aqueous solubility but enhancing lipid membrane penetration .
  • Thermal stability correlates with substituent bulk, as benzyl derivatives decompose at lower temperatures than ethyl analogs .

Biological Activity

3-Ethyl-2-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of 3-ethyl-2-methylquinazolin-4(3H)-one, focusing on its anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of 3-ethyl-2-methylquinazolin-4(3H)-one can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits a quinazolinone core, which is crucial for its biological activity. The ethyl and methyl groups at positions 3 and 2, respectively, contribute to its pharmacological profile by influencing solubility and receptor interactions.

1. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 3-ethyl-2-methylquinazolin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study assessing the cytotoxicity of quinazolinone derivatives, 3-ethyl-2-methylquinazolin-4(3H)-one demonstrated an IC50 value of approximately 11.94 µM against the MCF-7 breast cancer cell line, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of 3-Ethyl-2-Methylquinazolin-4(3H)-One Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-711.94
HepG210.58
PC310

2. Antibacterial Activity

The antibacterial properties of quinazolinones have garnered attention due to their potential in treating resistant bacterial strains. Studies have shown that 3-ethyl-2-methylquinazolin-4(3H)-one exhibits activity against various pathogens.

Case Study:
In vitro assays revealed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antibacterial Activity of 3-Ethyl-2-Methylquinazolin-4(3H)-One

Bacterial StrainMIC (µg/mL)Reference
MRSA40
E. coli50
Pseudomonas aeruginosa30

3. Antioxidant Activity

The antioxidant potential of quinazolinone derivatives is linked to their ability to scavenge free radicals and reduce oxidative stress.

Research Findings:
Studies employing various antioxidant assays (e.g., DPPH, ABTS) have indicated that compounds similar to 3-ethyl-2-methylquinazolin-4(3H)-one exhibit significant antioxidant activity, particularly when hydroxyl groups are present in their structure .

Table 3: Antioxidant Activity Evaluation

Assay TypeResultReference
DPPHEffective
ABTSHigh scavenging

The biological activities of 3-ethyl-2-methylquinazolin-4(3H)-one are attributed to its interaction with specific molecular targets:

  • Anticancer Mechanism: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
  • Antibacterial Mechanism: It is believed to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enhancing the efficacy of existing antibiotics .
  • Antioxidant Mechanism: The presence of electron-donating groups in the structure allows it to neutralize free radicals effectively.

Q & A

Basic: What are the optimal synthetic routes for 3-ethyl-2-methylquinazolin-4(3H)-one?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, 2,3-dimethylquinazolin-4(3H)-one derivatives can be functionalized via nucleophilic substitution or condensation. A validated approach involves refluxing precursors like 2,3-dimethylquinazolin-4(3H)-one with chloral hydrate in a 1:1.2 molar ratio at 403 K for 6 hours, followed by recrystallization from ethanol or cyclohexane to isolate the product . Alternative methods may use aldehydes and thioacetate derivatives, as seen in related quinazolinone syntheses, where intermediates are hydrogenated or alkylated to introduce substituents . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (e.g., 59% in ).

Basic: How can spectroscopic and crystallographic methods characterize 3-ethyl-2-methylquinazolin-4(3H)-one?

Methodological Answer:

  • X-ray diffraction (XRD): Determines crystal structure, bond lengths (e.g., C=O at 1.22 Å), and intramolecular hydrogen bonds (e.g., O–H···N1, 2.82 Å). Planarity of the quinazolinone ring (RMSD: 0.0257 Å) and substituent orientation are critical parameters .
  • NMR: 1^1H NMR identifies methyl/ethyl groups (δ 1.2–1.5 ppm for CH3_3, δ 1.5–2.0 ppm for CH2_2) and aromatic protons (δ 7.0–8.5 ppm). 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and heterocyclic carbons .
  • IR: Peaks at 1680–1700 cm1^{-1} confirm C=O stretching .

Basic: What experimental protocols evaluate the biological activity of 3-ethyl-2-methylquinazolin-4(3H)-one derivatives?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticholinesterase Activity: Ellman’s method with 5,5’-dithiobis-2-nitrobenzoic acid (DTNB) measures acetylcholinesterase inhibition (IC50_{50} via spectrophotometry at 412 nm) .
  • Antioxidant Screening: DPPH radical scavenging assays (absorbance at 517 nm) quantify activity, with IC50_{50} values compared to ascorbic acid .

Advanced: How can structural ambiguities in quinazolinone derivatives be resolved using crystallography?

Methodological Answer:
XRD analysis resolves ambiguities in substituent positioning and hydrogen bonding. For example, in , intramolecular O–H···N1 (2.82 Å) and intermolecular O–H···O=C (2.89 Å) bonds stabilize the crystal lattice. Planarity deviations (e.g., 10.4° between quinazolinone and propyl groups) are quantified to confirm hybridization states (e.g., sp2^2 at N3). Refinement with SHELXL software (riding H-atom model, Uiso_{iso} = 1.2–1.5 Ueq_{eq}) ensures accuracy .

Advanced: How to address contradictions in reported bioactivity data for quinazolinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity in vs. amino acids improving anticholinesterase activity in ).
  • Experimental Replication: Standardize assays (e.g., fixed bacterial inoculum size, consistent β-amyloid concentrations in Alzheimer’s models) .
  • Meta-Analysis: Use QSAR models to correlate logP, polar surface area, and IC50_{50} values across studies .

Advanced: What strategies optimize reaction conditions to minimize by-products in quinazolinone synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for alkyl/aryl group introduction .
  • Catalysis: Lewis acids (e.g., Bi(TFA)3_3) accelerate cyclocondensation, reducing reaction time from 12 to 4 hours .
  • Temperature Control: Reflux at 403 K ensures complete conversion while avoiding decomposition (monitored via TLC, Rf_f 0.65 in benzene/acetone) .

Advanced: How can computational modeling guide the design of quinazolinone derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking: AutoDock Vina predicts binding affinities to target proteins (e.g., acetylcholinesterase in Alzheimer’s models). Prioritize derivatives with hydrogen bonds to catalytic triad residues (e.g., Ser203, His447) .
  • QSAR Models: Use descriptors like topological polar surface area (TPSA) and LogD to predict blood-brain barrier penetration for CNS-targeted compounds .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, filtering unstable conformers .

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